molecular formula C26H32O8 B2384507 4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name) CAS No. 1094683-78-9

4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name)

Cat. No. B2384507
M. Wt: 472.534
InChI Key: MGGJRQLYRZQVQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name) is a useful research compound. Its molecular formula is C26H32O8 and its molecular weight is 472.534. The purity is usually 95%.
BenchChem offers high-quality 4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Applications

Spiro compounds are known for their complex structures involving one or more spirocyclic units, which are intriguing for synthetic chemists due to their challenging synthesis and unique 3D structures. For example, the work by Hafez, El-Gazzar, and Zaki (2016) on the synthesis of spiro compounds with antimicrobial activities highlights the synthetic routes to create biologically active spiro scaffolds (Hafez, El-Gazzar, & Zaki, 2016). Similarly, Yokote et al. (2020) explored Mn(III)-based oxidation to selectively produce spiro and dispiro compounds, showcasing the synthetic versatility and potential material applications of such structures (Yokote et al., 2020).

Biological Applications

The unique structural features of spiro compounds often translate to significant biological activities. For instance, the synthesis of tetrahydrospiro[indoline-3,2′-quinoline] derivatives developed by Jing Sun et al. (2012) through a four-component reaction emphasizes the potential of spiro compounds in generating biologically active molecules (Jing Sun et al., 2012). Additionally, Meilert, Pettit, and Vogel (2004) discussed the asymmetric synthesis of polyketide spiroketals, which are important in the development of cytotoxic agents for cancer treatment (Meilert, Pettit, & Vogel, 2004).

Catalysis and Material Science

Spiro compounds also find applications in catalysis and material science due to their unique electronic and structural properties. For instance, the silica-bonded 5-n-propyl-octahydro-pyrimido[1,2-a]azepinium chloride (SB-DBU)Cl described by Hasaninejad et al. (2013) as a catalyst for the synthesis of benzo[b]pyran, bis(benzo[b]pyran), and spiro-pyran derivatives demonstrates the utility of spiro frameworks in enhancing catalytic efficiency (Hasaninejad, Golzar, Beyrati, Zare, & Doroodmand, 2013).

properties

InChI

InChI=1S/C26H32O8/c1-16(27)17-8-10-18(11-9-17)29-23(28)21-19-20(32-25(31-19)12-4-2-5-13-25)22-24(30-21)34-26(33-22)14-6-3-7-15-26/h8-11,19-22,24H,2-7,12-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGJRQLYRZQVQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC(=O)C2C3C(C4C(O2)OC5(O4)CCCCC5)OC6(O3)CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetylphenyl tetrahydro-3a'H-dispiro[cyclohexane-1,2'-bis[1,3]dioxolo[4,5-b:4',5'-d]pyran-7',1''-cyclohexane]-5'-carboxylate (non-preferred name)

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